molecular formula C8H16BrNO2 B111395 N-Boc-2-bromo-1-propanamine CAS No. 121102-88-3

N-Boc-2-bromo-1-propanamine

Cat. No.: B111395
CAS No.: 121102-88-3
M. Wt: 238.12 g/mol
InChI Key: KHFDEFLMWSUKAS-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow liquid that is stable at room temperature and soluble in organic solvents such as dimethylformamide and dichloromethane . This compound is primarily used as an intermediate in chemical synthesis, particularly in the preparation of other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-2-bromo-1-propanamine can be synthesized by reacting 2-bromo-1-propanamine with di-tert-butyl dicarbonate (Boc2O) under acidic conditions. The reaction typically occurs at room temperature and involves the formation of a carbamate group . The general reaction is as follows: [ \text{2-bromo-1-propanamine} + \text{Boc2O} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but may involve optimized reaction conditions and catalysts to enhance yield and efficiency. For example, the use of Amberlyst-15 as a catalyst in ethanol has been reported to provide high yields with minimal side reactions .

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-bromo-1-propanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Boc-2-bromo-1-propanamine primarily involves its role as a synthetic intermediate. The Boc protecting group stabilizes the amine functionality, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in further chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

N-Boc-2-bromo-1-propanamine can be compared with other Boc-protected amines, such as:

Uniqueness: this compound is unique due to its balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its bromine atom allows for a range of substitution reactions, while the Boc group provides protection for the amine functionality .

Properties

IUPAC Name

tert-butyl N-(2-bromopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFDEFLMWSUKAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121102-88-3
Record name tert-butyl (2-bromopropyl)carbamate
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